molecular formula C21H34ClNO2 B12282245 Carbamic acid, (4-chlorophenyl)-, tetradecyl ester (9CI)

Carbamic acid, (4-chlorophenyl)-, tetradecyl ester (9CI)

Cat. No.: B12282245
M. Wt: 368.0 g/mol
InChI Key: WRSQXLNUOGSIIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of carbamic acid, (4-chlorophenyl)-, tetradecyl ester typically involves the reaction of 4-chlorophenyl isocyanate with tetradecanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Carbamic acid, (4-chlorophenyl)-, tetradecyl ester can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, (4-chlorophenyl)-, tetradecyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of carbamic acid, (4-chlorophenyl)-, tetradecyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 4-chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Carbamic acid, (4-chlorophenyl)-, tetradecyl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H34ClNO2

Molecular Weight

368.0 g/mol

IUPAC Name

tetradecyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C21H34ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-25-21(24)23-20-16-14-19(22)15-17-20/h14-17H,2-13,18H2,1H3,(H,23,24)

InChI Key

WRSQXLNUOGSIIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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